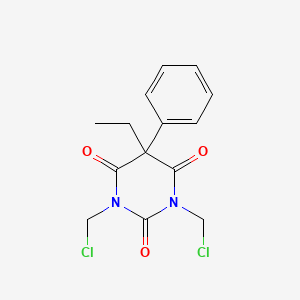
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both chloromethyl and diazinane groups
Métodos De Preparación
The synthesis of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method involves the chloromethylation of a precursor compound, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes .
Comparación Con Compuestos Similares
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but lacks the diazinane ring.
1,3-Bis(chloromethyl)tetramethyldisiloxane: Contains chloromethyl groups and a siloxane backbone, differing in its silicon content.
This compound’s unique combination of functional groups and structural features sets it apart from these similar compounds, providing distinct reactivity and applications.
Propiedades
Número CAS |
29636-74-6 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O3 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1,3-bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
Clave InChI |
ZOMZTVOEQWDHJH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)CCl)CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


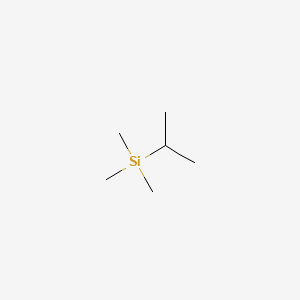


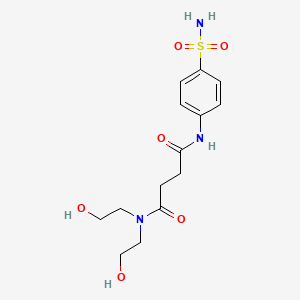
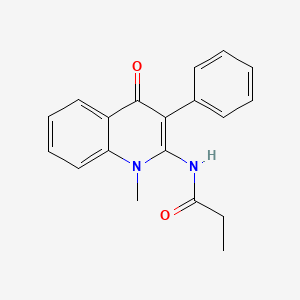
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
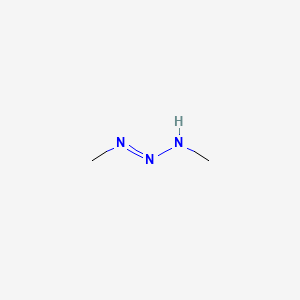
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)


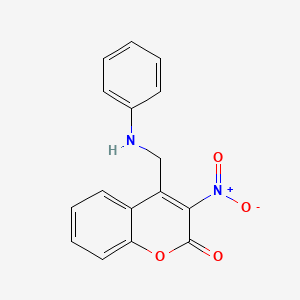
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
